molecular formula C26H24N6S2 B10900327 6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

6-(1,3-benzothiazol-2-ylsulfanyl)-N,N'-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

Cat. No.: B10900327
M. Wt: 484.6 g/mol
InChI Key: NIWUBGONPPUMRH-UHFFFAOYSA-N
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Description

N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DIMETHYLPHENYL)AMINE is a complex organic compound characterized by its unique structure, which includes a benzothiazole moiety, a triazine ring, and dimethylaniline groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DIMETHYLPHENYL)AMINE typically involves multiple steps:

    Formation of the Benzothiazole Moiety: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Synthesis of the Triazine Ring: The triazine ring is often synthesized via the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Coupling Reactions: The final step involves coupling the benzothiazole and triazine intermediates with dimethylaniline derivatives under specific conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DIMETHYLPHENYL)AMINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DIMETHYLPHENYL)AMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DIMETHYLPHENYL)AMINE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways Involved: It could modulate signaling pathways related to cell growth, apoptosis, or immune response.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(2,4-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-N-(2,4-DIMETHYLPHENYL)AMINE
  • N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,5-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,5-DIMETHYLPHENYL)AMINE

Uniqueness

N-[4-(1,3-BENZOTHIAZOL-2-YLSULFANYL)-6-(3,4-DIMETHYLANILINO)-1,3,5-TRIAZIN-2-YL]-N-(3,4-DIMETHYLPHENYL)AMINE is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C26H24N6S2

Molecular Weight

484.6 g/mol

IUPAC Name

6-(1,3-benzothiazol-2-ylsulfanyl)-2-N,4-N-bis(3,4-dimethylphenyl)-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C26H24N6S2/c1-15-9-11-19(13-17(15)3)27-23-30-24(28-20-12-10-16(2)18(4)14-20)32-25(31-23)34-26-29-21-7-5-6-8-22(21)33-26/h5-14H,1-4H3,(H2,27,28,30,31,32)

InChI Key

NIWUBGONPPUMRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)SC3=NC4=CC=CC=C4S3)NC5=CC(=C(C=C5)C)C)C

Origin of Product

United States

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